molecular formula C19H26N2O2 B11160980 4-(Azepane-1-carbonyl)-1-(4-ethylphenyl)pyrrolidin-2-one

4-(Azepane-1-carbonyl)-1-(4-ethylphenyl)pyrrolidin-2-one

Katalognummer: B11160980
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: HDWABUGRVVXLJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Azepane-1-carbonyl)-1-(4-ethylphenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepane-1-carbonyl)-1-(4-ethylphenyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Azepane-1-carbonyl Group: This step involves the reaction of the pyrrolidinone intermediate with azepane-1-carbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 4-Ethylphenyl Group: This can be done through a Friedel-Crafts acylation reaction using 4-ethylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Azepane-1-carbonyl)-1-(4-ethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(Azepane-1-carbonyl)-1-(4-ethylphenyl)pyrrolidin-2-one would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Piperidine-1-carbonyl)-1-(4-ethylphenyl)pyrrolidin-2-one
  • 4-(Morpholine-1-carbonyl)-1-(4-ethylphenyl)pyrrolidin-2-one
  • 4-(Pyrrolidine-1-carbonyl)-1-(4-ethylphenyl)pyrrolidin-2-one

Uniqueness

4-(Azepane-1-carbonyl)-1-(4-ethylphenyl)pyrrolidin-2-one is unique due to the presence of the azepane ring, which may confer specific steric and electronic properties, potentially leading to distinct biological activities and applications compared to its analogs.

Eigenschaften

Molekularformel

C19H26N2O2

Molekulargewicht

314.4 g/mol

IUPAC-Name

4-(azepane-1-carbonyl)-1-(4-ethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C19H26N2O2/c1-2-15-7-9-17(10-8-15)21-14-16(13-18(21)22)19(23)20-11-5-3-4-6-12-20/h7-10,16H,2-6,11-14H2,1H3

InChI-Schlüssel

HDWABUGRVVXLJT-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCCCCC3

Löslichkeit

>47.2 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.